4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride
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Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride: is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound is known for its unique structural properties, which make it a valuable scaffold in the design of biologically active molecules. The compound’s core structure, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, is often used as a building block in the synthesis of various pharmacologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine dihydrochloride typically involves the use of NH-pyrazole carbonic acids as key intermediates. The regioselectivity for direct insertion of substituents into the core structure is a critical aspect of the synthesis .
Industrial Production Methods: Industrial production methods for this compound focus on cost-efficiency and scalability. The synthesis is carried out on a multigram scale, ensuring that the process is both economically viable and capable of producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include catalytic hydrogenation agents, which are employed to achieve the desired transformations . The reaction conditions are optimized to ensure high yields and selectivity.
Major Products: The major products formed from these reactions are functionalized derivatives of the core structure, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Chemistry: In chemistry, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine dihydrochloride serves as a versatile building block for the synthesis of complex molecules.
Biology and Medicine: In biology and medicine, this compound has shown potential as an inhibitor of hepatitis B virus (HBV) core protein . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants, making it a promising candidate for antiviral therapy .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound acts as a core protein allosteric modulator (CpAM), disrupting the assembly of the viral capsid and thereby inhibiting viral replication . This mechanism is crucial for its effectiveness against HBV .
Comparison with Similar Compounds
- 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride
- 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine
Uniqueness: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine dihydrochloride stands out due to its specific structural features and its ability to act as a core protein allosteric modulator. This unique mechanism of action differentiates it from other similar compounds, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C6H12Cl2N4 |
---|---|
Molecular Weight |
211.09 g/mol |
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c7-6-3-5-4-8-1-2-10(5)9-6;;/h3,8H,1-2,4H2,(H2,7,9);2*1H |
InChI Key |
CIFCPQXGEGVQCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)N)CN1.Cl.Cl |
Origin of Product |
United States |
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